2-Amino-1-(4-thiomorpholinopiperidin-1-yl)propan-1-one
Description
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Properties
IUPAC Name |
2-amino-1-(4-thiomorpholin-4-ylpiperidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3OS/c1-10(13)12(16)15-4-2-11(3-5-15)14-6-8-17-9-7-14/h10-11H,2-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYUIPPVYPIPSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)N2CCSCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-1-(4-thiomorpholinopiperidin-1-yl)propan-1-one, a compound with potential therapeutic applications, has garnered attention in recent research due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₁H₁₈N₂OS
- Molecular Weight : 230.34 g/mol
- IUPAC Name : this compound
The presence of the thiomorpholine and piperidine moieties suggests potential interactions with various biological targets, particularly in the central nervous system (CNS).
Research indicates that this compound exhibits several biological activities:
- Antidepressant Effects : Studies have shown that compounds with similar structures can inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, suggesting potential antidepressant properties.
- Analgesic Properties : Preliminary data indicate that this compound may modulate pain pathways, potentially providing relief in chronic pain conditions.
Table 1: Summary of Biological Activity Studies
Case Study 1: Antidepressant Activity
A recent study evaluated the antidepressant-like effects of this compound in a forced swim test model. The results indicated a significant reduction in immobility time compared to control groups, suggesting enhanced mood-related behaviors.
Case Study 2: Analgesic Potential
Another investigation assessed the analgesic properties using a formalin-induced pain model. The compound significantly decreased pain scores, indicating its potential as an analgesic agent.
Safety and Toxicity
While the biological activity of this compound is promising, safety assessments are crucial. Preliminary toxicity studies suggest that the compound exhibits a favorable safety profile at therapeutic doses; however, further investigations are necessary to fully understand its long-term effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
